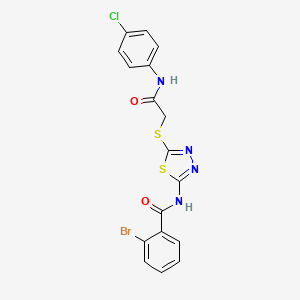
2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12BrClN4O2S2 and its molecular weight is 483.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The structural components of this compound suggest a promising profile for further investigation into its biological effects.
Structural Characteristics
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₂BrClN₄O₂S₂ |
| Molecular Weight | 483.8 g/mol |
| CAS Number | 532433-52-6 |
| Functional Groups | Benzamide, Thiadiazole, Bromine |
Anticancer Properties
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain thiadiazole derivatives demonstrated growth inhibitory activity against breast cancer MCF-7 cells with IC50 values in the low micromolar range . The presence of the chlorophenyl group in this compound may enhance its interaction with biological targets.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Molecular docking studies have suggested that this compound may bind to specific enzymes such as dihydrofolate reductase, which is crucial in nucleotide synthesis and cell proliferation.
- Induction of Apoptosis : Similar thiadiazole derivatives have been reported to induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives are recognized for their antimicrobial activities. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi . This broad-spectrum activity makes them potential candidates for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives with similar structures could significantly reduce cell viability in cancer cell lines including MCF-7 and HepG2 .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of thiadiazole compounds can lead to enhanced biological activity. For example, substituting different groups on the thiadiazole ring or altering the position of existing groups has been shown to affect potency against cancer cells .
- Comparative Studies : A comparative analysis of various thiadiazole derivatives revealed that compounds with specific substitutions exhibited superior activity against targeted cancer types compared to others without such modifications .
Eigenschaften
IUPAC Name |
2-bromo-N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLPQEWKROAOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














